Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S2.Na/c12-9(13)7-8-1-2-10(17-8)18(14,15)11-3-5-16-6-4-11;/h1-2H,3-7H2,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFXGKHEDNHGMC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(S2)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NNaO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate typically involves the following steps:
Formation of the thiophene ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.
Introduction of the morpholine-4-sulfonyl group: This step involves the sulfonylation of the thiophene ring using morpholine and a sulfonylating agent.
Acetylation: The final step is the acetylation of the thiophene ring to introduce the acetate group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Copper-Catalyzed Azide–Alkyne Cycloaddition
The thiophene ring in Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate can participate in copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. This reaction typically involves terminal alkynes and azides, forming 1,2,3-triazole derivatives. For example, under conditions using CuI as a catalyst and DMF/MeOH as a solvent system, the thiophene ring may act as a diene or undergo conjugate addition with azide species .
Reaction Conditions :
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Catalyst: CuI (1.5 equivalents)
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Solvent: DMF/MeOH (5:1, v/v)
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Temperature: 100°C (24 hours)
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Work-up: Silica gel chromatography
This pathway highlights the compound’s potential for constructing triazole-containing heterocycles, which are valuable in medicinal chemistry .
Acetate Group Reactivity
The acetate moiety (–OAc) in this compound is susceptible to nucleophilic substitution. Under basic conditions, the acetate can be replaced by hydroxylamine, hydrazine, or other nucleophiles, leading to the formation of amides or hydrazides. For instance:
Key Observations :
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The morpholine sulfonyl group stabilizes the intermediate during substitution via electron-withdrawing effects .
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Reaction rates are influenced by solvent choice (e.g., DMF vs. THF) .
Pummerer-Type Reactions
The morpholine sulfonyl group in this compound can undergo Pummerer rearrangement under acidic conditions. This reaction involves the formation of a sulfonium intermediate, followed by deprotonation and cyclization:
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Formation of Sulfonium Ion :
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Deprotonation and Cyclization :
Optimization :
-Sigmatropic Rearrangements
Activated sulfoxides, such as those derived from this compound, undergo -sigmatropic rearrangements under thermal or oxidative conditions. For example:
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Thio-Claisen Rearrangement :
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Formation of Ketene Dithioacetals :
Mechanistic Insights :
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Rearrangements proceed via sulfonium intermediates, stabilized by the morpholine ring .
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Steric hindrance from bulky substituents (e.g., cyclohexyl) inhibits rearrangement .
Comparison of Reaction Conditions
| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Key Product |
|---|---|---|---|---|---|
| CuAAC (Triazole Formation) | CuI, NaN₃ | DMF/MeOH (5:1) | 100 | 75–90 | 1,2,3-Triazole |
| Pummerer Rearrangement | TMSOTf, TFAA | DCM | 25–40 | 60–70 | α-Acetoxysulfide |
| Thio-Claisen | Oxalyl chloride, ZnCl₂ | THF | 50–80 | 50–65 | Ketene dithioacetal |
Scientific Research Applications
Pharmaceutical Development
Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate has gained attention for its anti-inflammatory and antimicrobial properties. Its role as a non-ionic organic buffering agent is particularly useful in cell cultures, maintaining pH levels between 6 and 8.5, which is critical for various biological assays .
Case Studies:
- Anti-inflammatory Activity: Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines. For instance, a study demonstrated that derivatives of this compound can induce apoptosis in cancer cells, suggesting potential use in cancer therapy .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens, including antibiotic-resistant strains. Its effectiveness in inhibiting bacterial growth makes it a candidate for developing new antimicrobial agents.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 50 μg/mL | Vancomycin |
| Escherichia coli | 100 μg/mL | Chloramphenicol |
| Candida albicans | 25 μg/mL | Ketoconazole |
This table summarizes the MIC values of this compound against selected pathogens, indicating its potential as an antimicrobial agent .
Mechanistic Studies
This compound has been involved in mechanistic studies aimed at understanding its interaction with biological targets. For example, it has been shown to inhibit diacylglycerol acyltransferase 2 (DGAT2), an enzyme linked to lipid metabolism and obesity-related diseases .
Case Study: DGAT2 Inhibition
Inhibition of DGAT2 by this compound was associated with reduced triglyceride levels in cellular models, suggesting its potential utility in managing metabolic disorders.
Cell Culture Applications
As a buffering agent, this compound is widely used in cell culture environments to maintain optimal pH levels during experiments involving various cell types. This application is critical for ensuring the viability and functionality of cells during in vitro studies.
Mechanism of Action
The mechanism of action of Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The thiophene ring may also play a role in modulating biological pathways by interacting with cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The sodium salt’s key structural components—thiophene, morpholine-sulfonyl, and acetate—are shared with other bioactive molecules, but variations in substituents significantly alter physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:
Bioactivity and Pharmacological Potential
- Enzyme Interaction: The sodium salt’s morpholine-sulfonyl group may mimic the sulfonamide pharmacophore, enabling competitive inhibition of enzymes like carbonic anhydrase or dihydrofolate reductase. This is supported by the high binding energy (−6.58 kcal/mol) observed in docking studies of structurally related 2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid with DNA .
- Antimicrobial Activity : Compounds with thiophene and triazole/thiadiazole moieties (e.g., 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole derivatives) exhibit potent antimicrobial effects, suggesting that the sodium salt’s thiophene core could confer similar activity .
Physicochemical Properties
- Solubility: The sodium salt’s ionic nature likely improves aqueous solubility compared to neutral esters (e.g., ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate), which rely on ester hydrolysis for activation .
- Lipophilicity : The morpholine-sulfonyl group reduces logP values (e.g., XLogP3 = 1.8 for the ethyl ester analog), favoring bioavailability compared to highly lipophilic bromobenzyl-substituted triazoles .
Biological Activity
Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure features a thiophene ring substituted with a morpholine sulfonyl group, which contributes to its biological properties. Its molecular formula is C₁₃H₁₅N₃O₄S, and it has a molecular weight of approximately 305.34 g/mol.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial strains, with findings summarized in Table 1 below.
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL | Minimum Bactericidal Concentration (MBC) μg/mL |
|---|---|---|
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 16 | 32 |
| Pseudomonas aeruginosa | 64 | 128 |
The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Notably, it showed lower MIC values against Escherichia coli, indicating higher potency compared to other tested pathogens .
2. Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study involving various cancer cell lines revealed that the compound inhibits cell proliferation in a dose-dependent manner.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies were conducted on human cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results are summarized in Table 2.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
The IC50 values indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit key metabolic pathways involved in cell proliferation and survival, including DNA synthesis and repair mechanisms .
Q & A
Q. Conflicting bioactivity results across studies: How to design robust dose-response experiments?
- Methodology : Standardize assay conditions (e.g., cell line passage number, serum-free media). Include positive controls (e.g., known inhibitors) and triplicate replicates. Use nonlinear regression to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
Methodological Tools
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
